molecular formula C20H17N5O3 B2518212 1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895003-31-3

1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2518212
CAS No.: 895003-31-3
M. Wt: 375.388
InChI Key: QRKUJWYWXOYSCD-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with 2,4-dimethylphenyl and 3-nitrophenylmethyl groups

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl and 3-nitrophenylmethyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents include halides and alkoxides.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    1-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrophenyl)urea: This compound shares similar structural features but differs in its functional groups and biological activities.

    1-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one: Another related compound with variations in the substitution pattern, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-13-6-7-18(14(2)8-13)24-19-17(10-22-24)20(26)23(12-21-19)11-15-4-3-5-16(9-15)25(27)28/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKUJWYWXOYSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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